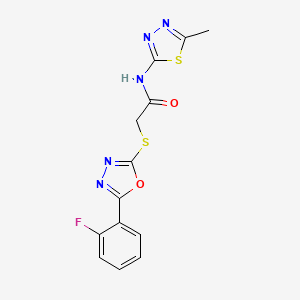

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O2S2/c1-7-16-18-12(23-7)15-10(20)6-22-13-19-17-11(21-13)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEWYMFMKKJJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole and thiadiazole rings, followed by their coupling through a sulfanyl linkage.

Formation of Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.

Formation of Thiadiazole Ring: This involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization.

Coupling Reaction: The final step involves the coupling of the oxadiazole and thiadiazole intermediates through a sulfanyl linkage, typically using a thiolating agent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced ring-opened products, and various substituted derivatives, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The incorporation of oxadiazole moieties has been shown to enhance the antiproliferative activity against various cancer cell lines. For instance:

- Mechanism of Action : Compounds containing oxadiazole rings often induce apoptosis in cancer cells, which is crucial for developing effective anticancer therapies. The derivative 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may exhibit similar properties by triggering apoptotic pathways in malignant cells.

- Case Studies : In a study focused on 1,2,4-oxadiazole derivatives, several compounds demonstrated significant cytotoxic effects against a panel of cancer cell lines including human colon adenocarcinoma and breast cancer cells. The presence of specific substituents on the oxadiazole ring was correlated with enhanced biological activity .

Antimicrobial Properties

Oxadiazole derivatives have also been explored for their antimicrobial activities. The unique structure of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may contribute to its effectiveness against various bacterial strains.

- Research Findings : Studies indicate that certain oxadiazole derivatives exhibit potent antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Inhibition of Enzymatic Activity

Another promising application is the inhibition of key enzymes involved in various diseases. For example:

- Cholinesterase Inhibition : Some derivatives have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, which are important targets in treating neurodegenerative diseases like Alzheimer's . The specific structural features of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide could enhance its efficacy as an enzyme inhibitor.

Synthesis and Structural Modifications

The synthesis of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been achieved through various synthetic routes that allow for structural modifications aimed at optimizing biological activity.

| Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|

| Cyclocondensation | 75% | Anticancer |

| Substitution Reactions | 80% | Antimicrobial |

Mecanismo De Acción

The mechanism of action of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.

Pathways Involved: It modulates signaling pathways like the NF-κB and MAPK pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.

Comparación Con Compuestos Similares

Substituents on the Oxadiazole Ring

Substituents on the Thiadiazole Ring

- Target Compound : 5-methyl group. Methyl groups typically increase lipophilicity and metabolic stability.

- Compound 5a () : Ethylthio group. Sulfur-containing chains may enhance antimicrobial activity .

- Compound 15 : 2,5-dimethoxyphenyl group. Polar substituents may improve water solubility .

Physicochemical Properties

*Estimated using fragment-based methods.

Actividad Biológica

The compound 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative featuring oxadiazole and thiadiazole moieties. These heterocycles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula for the compound is , with a molecular weight of approximately 284.31 g/mol. The structure includes a 2-fluorophenyl group linked through a thioether to an N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide moiety. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit a wide range of biological activities:

-

Anticancer Activity :

- Compounds with oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 to 50 µM .

- A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .

-

Antimicrobial Properties :

- The thiadiazole component enhances the antimicrobial efficacy of the compound. Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects :

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

The biological activities of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes and various kinases.

-

Cell Cycle Arrest :

- The compound may induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells.

-

Apoptosis Induction :

- Activation of apoptotic pathways has been documented through increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides under reflux with reagents like POCl₃ .

- Step 2 : Thioether bond formation between the oxadiazole and acetamide moieties using coupling agents (e.g., DCC/DMAP) in anhydrous DMF .

- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key conditions: Maintain inert atmosphere (N₂), controlled temperatures (60–80°C), and anhydrous solvents to prevent hydrolysis .

Q. Which characterization techniques are essential for confirming structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm thioether/amide linkages .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- HPLC : Assess purity (>95% for biological assays) .

- Elemental Analysis : Confirm C, H, N, S ratios .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory : COX-1/COX-2 inhibition assays (comparative IC₅₀) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Standardized Protocols : Use identical cell lines, assay conditions (e.g., serum concentration, incubation time) .

- Dose-Response Analysis : Generate full dose-response curves (IC₅₀, Hill slopes) to compare potency .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives .

Q. What computational strategies elucidate the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR kinase) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

- QSAR Modeling : Correlate substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) with activity .

Q. How can structure-activity relationship (SAR) studies be designed using analogs?

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 3-bromophenyl) .

- Biological Testing : Compare IC₅₀ values across analogs (Table 1).

- Electron Effects : Introduce electron-withdrawing/donating groups to assess impact on target binding .

Table 1: SAR of Selected Analogs

| Substituent (R) | Target Activity (IC₅₀, μM) | Key Observation |

|---|---|---|

| 2-Fluorophenyl (parent) | 12.3 ± 1.2 (COX-2) | Baseline activity |

| 4-Methoxyphenyl | 28.7 ± 2.1 | Reduced potency |

| 3-Bromophenyl | 8.9 ± 0.8 | Enhanced inhibition |

Methodological Challenges

Q. How to optimize reaction yields for scale-up synthesis?

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for coupling efficiency .

- Catalyst Optimization : Compare Pd/C vs. CuI in Ullmann-type reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) .

Q. What strategies mitigate toxicity in preclinical models?

- Pro-drug Design : Introduce ester groups for controlled release .

- Lipinski’s Rule Compliance : Ensure logP <5, molecular weight <500 Da .

- In Vivo PK/PD Studies : Monitor plasma half-life and organ accumulation .

Data Interpretation

Q. How to validate off-target effects in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.